Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a thiophene core substituted with a phenyl group at position 4, a sulfonyl-linked piperazine ring at position 3, and a pyrimidin-2-yl moiety on the piperazine nitrogen. Its molecular formula is C₂₀H₂₀N₄O₄S₂, with a molecular weight of 444.53 g/mol .
Properties
Molecular Formula |
C20H20N4O4S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 4-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H20N4O4S2/c1-28-19(25)17-18(16(14-29-17)15-6-3-2-4-7-15)30(26,27)24-12-10-23(11-13-24)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3 |
InChI Key |
CVQBHOYALNWOEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the attachment of the pyrimidinyl-piperazine moiety. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring.
Attachment of the pyrimidinyl-piperazine moiety: This can be done through a nucleophilic substitution reaction, where the piperazine ring is reacted with a pyrimidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties can be replaced with other functional groups using suitable nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The target compound shares structural motifs with several analogues, particularly in the thiophene core, sulfonyl-piperazine linker, and aryl/heteroaryl substituents. Below is a systematic comparison:
Structural Variations and Molecular Properties
Key Observations:
Piperazine Substituents: The target compound’s pyrimidin-2-yl group contrasts with pyridin-2-yl (G226-0229) and 4-fluorophenyl (G225-0061). Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding or π-stacking in target binding compared to pyridine or fluorophenyl groups .
Thiophene/Benzothiophene Core :
- G226-0229 replaces thiophene with benzothiophene, adding a fused benzene ring that increases hydrophobicity and molecular weight .
- The target compound’s phenyl group at thiophene C4 introduces steric bulk absent in G225-0061, which lacks substitution at this position .
Sulfonyl Group Positioning :
- All compounds feature a sulfonyl group at thiophene C3, suggesting this position is critical for maintaining scaffold integrity and interaction with biological targets .
Biological Activity
Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiophene ring, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.
Antibacterial Activity
Research has shown that thiophene derivatives exhibit significant antibacterial properties. In a study evaluating various thiophene-based compounds, this compound demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-phenyl... | Staphylococcus aureus | 32 µg/mL |
| Methyl 4-phenyl... | Escherichia coli | 64 µg/mL |
| Methyl 4-phenyl... | Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance of bacterial strains to conventional antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF7) cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate) | 15 |
| MCF7 (Breast) | 20 |
The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may promote ROS generation, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of thiophene derivatives similar to methyl 4-phenyl... For instance:
- Study on Antibacterial Efficacy : A recent publication highlighted the synthesis and evaluation of thiophene-based compounds against multi-drug resistant strains of E. coli, showing that modifications in the thiophene structure could enhance antibacterial potency.
- Anticancer Research : Another study focused on the structural optimization of thiophene derivatives for improved anticancer activity, emphasizing the importance of substituents on the thiophene ring in modulating biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
